molecular formula C11H16N2O6 B12921936 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid CAS No. 50807-41-5

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid

Cat. No.: B12921936
CAS No.: 50807-41-5
M. Wt: 272.25 g/mol
InChI Key: LQGSKDNLLJIRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the synthesis requires organic synthesis techniques and equipment . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-dipropionic acid can be compared with similar compounds such as:

Properties

CAS No.

50807-41-5

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

3-[3-(2-carboxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]propanoic acid

InChI

InChI=1S/C11H16N2O6/c1-11(2)9(18)12(5-3-7(14)15)10(19)13(11)6-4-8(16)17/h3-6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

LQGSKDNLLJIRAI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCC(=O)O)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.